molecular formula C7H7BrFN B1480978 2-(2-Bromo-1-fluoroethyl)pyridine CAS No. 1409939-84-9

2-(2-Bromo-1-fluoroethyl)pyridine

Cat. No.: B1480978
CAS No.: 1409939-84-9
M. Wt: 204.04 g/mol
InChI Key: UMYZLIQQVYYNSJ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Synthesis and Design

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a revolutionary impact on chemical design. researchgate.netnih.gov Fluorine, being the most electronegative element, forms an exceptionally strong bond with carbon. nih.gov This C-F bond imparts unique characteristics to molecules, including enhanced thermal stability, increased lipophilicity, and improved bioavailability, which are highly desirable traits in drug discovery and materials science. researchgate.net The presence of fluorine can also alter the acidity of nearby protons and influence the conformation of a molecule, providing chemists with a powerful tool to fine-tune molecular properties for specific applications in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Role of Pyridine (B92270) Core Structures in Organic and Medicinal Chemistry Scaffolds

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comwikipedia.org As a six-membered aromatic heterocycle containing a nitrogen atom, it is a key component in numerous FDA-approved drugs. beilstein-journals.orgnih.gov The nitrogen atom within the pyridine core is not merely a structural placeholder; it influences the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for biological activity and drug-receptor interactions. nih.gov This versatile scaffold can be readily functionalized, allowing for the systematic modification of its properties to optimize potency and metabolic stability.

Conceptual Overview of Vicinal Bromofluorination and Halogenated Alkyl Pyridines

The simultaneous introduction of two different halogens across a double bond, known as vicinal dihalogenation, is a fundamental transformation in organic synthesis. Specifically, vicinal bromofluorination involves the addition of a bromine and a fluorine atom to adjacent carbons of an alkene. A common strategy to achieve this transformation is through electrophilic addition.

For a substrate like 2-vinylpyridine, the reaction would be initiated by an electrophilic bromine source, such as N-bromosuccinimide (NBS). The electron-rich double bond of the vinyl group attacks the electrophilic bromine, leading to the formation of a cyclic bromonium ion intermediate. This three-membered ring is highly strained and susceptible to nucleophilic attack. In the subsequent step, a nucleophilic fluoride (B91410) source, for instance, a hydrogen fluoride-base complex like DMPU/HF, attacks one of the carbon atoms of the bromonium ion. This attack proceeds in an anti-fashion, leading to the opening of the ring and the formation of the vicinal bromo-fluoro product. Due to the electronic influence of the pyridine ring and potential steric factors, this nucleophilic attack often exhibits high regioselectivity, favoring the formation of one constitutional isomer over the other.

This process results in a halogenated alkyl pyridine, a class of compounds that combines the useful properties of the pyridine core with the unique reactivity conferred by the carbon-halogen bonds on the alkyl side chain. These halogen atoms can serve as versatile synthetic handles for further molecular elaboration.

Research Scope: Focus on Synthetic Strategies, Mechanistic Understanding, and Transformative Potential of 2-(2-Bromo-1-fluoroethyl)pyridine

The primary focus of this article is the specific compound This compound . The exploration of this molecule would ideally involve a detailed examination of its:

Synthetic Strategies: Elucidating the specific reagents, reaction conditions, and yields for its preparation, likely via the bromofluorination of 2-vinylpyridine.

Mechanistic Understanding: Investigating the regioselectivity of the bromofluorination reaction and the factors that control the stereochemical outcome, if any.

Transformative Potential: Exploring the reactivity of the C-Br and C-F bonds in subsequent reactions, such as nucleophilic substitutions or cross-coupling reactions, to understand its utility as a building block in the synthesis of more complex molecules.

Below are the known properties for this compound and its precursors.

Table 1: Physicochemical Properties of Key Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Appearance CAS Number
2-Vinylpyridine C₇H₇N 105.14 Colorless liquid 100-69-6

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-vinylpyridine

Properties

IUPAC Name

2-(2-bromo-1-fluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZLIQQVYYNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Bromo 1 Fluoroethyl Pyridine

Strategies for Vicinal Bromofluorination of Unsaturated Pyridine (B92270) Precursors

The addition of a bromine and a fluorine atom across the double bond of 2-vinylpyridine is the most direct route to 2-(2-Bromo-1-fluoroethyl)pyridine. This transformation, known as vicinal bromofluorination, can be approached through several strategic pathways, each with its own set of reagents and mechanistic considerations. The primary challenge lies in controlling the regioselectivity and stereoselectivity of the addition to obtain the desired isomer.

Electrophilic Bromination Followed by Nucleophilic Fluorination

A prevalent strategy for the bromofluorination of alkenes involves a two-step sequence initiated by electrophilic bromination. In the context of 2-vinylpyridine, the reaction is initiated by the attack of an electrophilic bromine source (Br+) on the electron-rich double bond. This attack leads to the formation of a cyclic bromonium ion intermediate. This intermediate is then subjected to nucleophilic attack by a fluoride (B91410) ion (F-).

The regioselectivity of this process is governed by the electronic and steric factors of the bromonium ion. The subsequent nucleophilic attack by the fluoride ion typically proceeds via an S(_N)2 mechanism, leading to the opening of the three-membered ring. The site of fluoride attack dictates the final regiochemistry of the product.

A variety of electrophilic bromine sources can be employed, with N-Bromosuccinimide (NBS) being a common and convenient choice. The fluoride source is typically a nucleophilic fluoride reagent, often in the form of a hydrogen fluoride (HF) complex or a fluoride salt.

Nucleophilic Fluorination with Subsequent Bromination Approaches

An alternative, though less common, approach involves the initial introduction of the fluorine atom followed by bromination. This strategy is more challenging due to the nature of the intermediates involved. One hypothetical pathway could involve the formation of a fluoro-substituted intermediate from 2-vinylpyridine, which would then be subjected to bromination. However, controlling the regioselectivity of the initial fluorination and the subsequent bromination presents significant synthetic hurdles.

Another possibility within this category is the reaction of a pre-formed 1,2-dihalo- or 1,2-halohydrin precursor with a fluorinating agent. For instance, if 2-(1,2-dibromoethyl)pyridine were synthesized, a subsequent selective halogen exchange reaction to replace one of the bromine atoms with fluorine could be envisioned. However, achieving high selectivity in such a displacement reaction is often difficult.

Regioselectivity and Stereoselectivity in Bromo-Fluorination Reactions

The regioselectivity of the bromofluorination of 2-vinylpyridine is a critical aspect, determining which carbon atom of the original double bond becomes attached to the bromine and which to the fluorine. In the electrophilic bromination pathway, the opening of the bromonium ion by the fluoride nucleophile is key. According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms. In the context of bromofluorination, the electrophilic bromine can be considered the "proton-like" species, and its addition leads to a carbocationic intermediate (or a partially charged carbon in the bromonium ion). The subsequent attack of the nucleophile (fluoride) occurs at the more substituted carbon, which can better stabilize the positive charge.

For 2-vinylpyridine, the carbon atom closer to the pyridine ring (C1) is benzylic-like and can better stabilize a positive charge compared to the terminal carbon (C2). Therefore, the attack of the fluoride ion is expected to occur at the C1 position, leading to the formation of this compound. This is an example of a Markovnikov-type addition.

The stereoselectivity of the reaction is also determined by the mechanism. The formation of a cyclic bromonium ion from the reaction of an alkene with an electrophilic bromine source leads to an anti-addition of the bromine and the incoming nucleophile. This means that the bromine and fluorine atoms will be on opposite faces of the C-C bond in the final product.

Catalyst Systems and Reagent Optimization for Halofluorination

The efficiency and selectivity of the bromofluorination reaction are highly dependent on the choice of reagents and the presence of any catalysts. Optimization of these components is crucial for achieving high yields of the desired product.

N-Bromosuccinimide (NBS) is a widely used reagent for providing an electrophilic source of bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine. In combination with a nucleophilic fluoride source, NBS can effectively achieve the bromofluorination of alkenes.

Various hydrogen fluoride (HF) reagents are employed as the fluoride source. Due to the hazardous nature of anhydrous HF, amine-HF complexes are often preferred. These complexes are more manageable and serve as effective sources of nucleophilic fluoride. Common examples include:

Triethylamine trihydrofluoride (Et(_3)N·3HF): This is a liquid reagent that is a convenient source of fluoride ions.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/Hydrogen Fluoride (DMPU/HF): This complex has been shown to be an efficient fluorinating reagent in bromofluorination reactions.

The combination of NBS and these HF-reagents provides a reliable method for the vicinal bromofluorination of unsaturated compounds. The reaction conditions, such as solvent and temperature, need to be carefully controlled to optimize the yield and selectivity.

Table 1: Comparison of HF-Reagent Combinations with NBS for Bromofluorination

HF-ReagentFormHandlingReactivity
Et(_3)N·3HF LiquidCorrosive, moisture-sensitiveGood
DMPU/HF SolidEasier to handle than Et(_3)N·3HFHigh

While NBS is the most common electrophilic bromine source for this transformation, other reagents can also be utilized. These alternatives may offer different reactivity profiles or may be more suitable for specific substrates or reaction conditions.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is another solid, stable source of electrophilic bromine. It can be used in a similar manner to NBS for the bromofluorination of alkenes. DBDMH is sometimes considered a more economical and efficient alternative to NBS.

The choice of the electrophilic bromine source can influence the reaction rate and, in some cases, the selectivity of the bromofluorination.

Table 2: Common Electrophilic Bromine Sources for Bromofluorination

ReagentAbbreviationFormKey Features
N-BromosuccinimideNBSSolidWidely used, convenient
1,3-Dibromo-5,5-dimethylhydantoinDBDMHSolidEconomical, efficient
Diverse Fluoride Sources and Activators

The selection of the fluoride source is critical in the synthesis of organofluorine compounds, influencing reactivity, selectivity, and functional group tolerance. A variety of reagents have been developed for the fluorination of heterocyclic compounds like pyridine.

Silver(II) fluoride (AgF₂) has been identified as a broadly applicable and safe reagent for the site-selective C-H fluorination of pyridines and diazines. nih.govresearchgate.netorgsyn.org This method allows for the direct conversion of a C-H bond adjacent to the nitrogen atom into a C-F bond under ambient conditions, typically within an hour. nih.govorgsyn.org The reaction is highly tolerant of different functional groups and the electronic properties of the pyridine substrate. orgsyn.org Mechanistic studies suggest that AgF₂ not only acts as a source of nucleophilic fluoride but also binds to the pyridine, increasing the electrophilicity at the ortho-position. researchgate.net The resulting 2-fluoropyridines can then serve as precursors for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. researchgate.netorgsyn.org

Elemental fluorine, often in combination with iodine, provides another route for the selective 2-fluorination of pyridine derivatives. rsc.org This method is proposed to proceed through the formation of an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride ion. rsc.org

Hydrogen fluoride (HF) based reagents are also prominent. Olah's reagent (HF/pyridine) and triethylamine-HF complexes are conventional sources. acs.org An alternative, HF/DMPU (N,N'-dimethylpropyleneurea), has shown superiority in some cases due to the higher hydrogen bond basicity of DMPU. acs.org Ionic liquids, such as the trifluoride salt [IPrH][F(HF)₂], have emerged as highly selective fluorinating agents. Their reactivity can be enhanced through microwave-assisted activation, often in the presence of a sterically hindered amine like diisopropylethylamine (DIPEA) or alkali metal fluorides, which helps to shift the equilibrium towards the free fluoride anion. acs.org

Fluoride Source/ActivatorSubstrate TypeKey FeaturesReference
Silver(II) Fluoride (AgF₂)Pyridines, DiazinesSite-selective C-H fluorination at C2; mild conditions; broad scope. nih.govresearchgate.netorgsyn.org
Fluorine-Iodine MixturesPyridines, QuinolinesSelective 2-fluoro derivatization at room temperature. rsc.org
[IPrH][F(HF)₂] / DIPEABenzyl halides, tosylatesHighly selective; reactivity enhanced by microwave and amine activator. acs.org
HF/Pyridine (Olah's Reagent)GeneralConventional HF-based nucleophilic fluorine source. acs.org

Functionalization of Pyridine Rings to Incorporate Fluoroethyl Moieties

Directly incorporating complex substituents like the 2-bromo-1-fluoroethyl group onto a pyridine ring presents a significant synthetic challenge. Methodologies generally involve either creating a carbon-carbon bond at a specific position on the ring or modifying a pre-existing side chain.

C-C Bond Formation Strategies at the Pyridine C2 Position

Forming a C-C bond at the electron-deficient C2 position of the pyridine ring is a key strategy for introducing the desired side chain. stackexchange.com Due to the electronic nature of the pyridine core, the 2-position is susceptible to nucleophilic and radical attack. stackexchange.comresearchgate.net

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)-C(sp³) bonds. These reactions can potentially couple a pyridine derivative with a halogenated ethyl precursor, such as 2-bromo-1-fluoroethane.

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are mainstays in the pharmaceutical industry for C-C bond formation. nih.gov However, these reactions often face challenges with pyridine substrates, particularly with 2-substituted pyridines, due to the instability and low reactivity of the required pyridine-2-boronates. nih.gov An alternative approach utilizes pyridine-2-sulfinates as stable and effective nucleophilic coupling partners for reactions with aryl and heteroaryl halides. nih.gov While typically used to form biaryl systems, adapting these conditions for coupling with alkyl halides remains an area of interest. Nickel-catalyzed reductive cross-coupling has also emerged as an efficient method for the monofluoroalkylation of aryl halides with unactivated fluoroalkyl halides, demonstrating high functional group tolerance under mild conditions. researchgate.net

Copper-mediated fluoroalkylation of aryl iodides represents another viable strategy. researchgate.netresearchgate.net The (2-pyridyl)sulfonyl group has been shown to be effective in facilitating copper-mediated cross-coupling between α-fluoro sulfones and aryl iodides. researchgate.netresearchgate.net This suggests a pathway where a pyridine moiety could be coupled with a pre-functionalized fluoroethyl fragment.

Coupling ReactionCatalyst/MediatorPrecursorsKey FeaturesReference
Reductive Cross-CouplingNickel / Pyridine-type ligandsAryl halides, Fluoroalkyl halidesHigh efficiency, mild conditions, late-stage functionalization. researchgate.net
Desulfinylative Cross-CouplingPalladiumPyridine-2-sulfinates, Aryl halidesOvercomes instability of pyridine-2-boronates; broad scope. nih.gov
Debenzoylative FluoroalkylationCopperAryl iodides, 2-PySO₂CHFCOR(2-pyridyl)sulfonyl group facilitates coupling. researchgate.net

Radical reactions offer an alternative to transition metal-catalyzed processes for C-C bond formation. The Minisci reaction, involving the addition of carbon-centered radicals to protonated heteroaromatics, is a classic example that typically functionalizes the C2 and C4 positions. nih.gov

A modern approach involves the purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents. organic-chemistry.org This transition-metal-free method proceeds via a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical. organic-chemistry.org This photoinduced SRN1 mechanism could potentially be extended to fluorinated radical precursors. For instance, a radical generated from a suitable fluorinated ethyl derivative could be trapped by the 2-pyridyl radical formed from 2-bromopyridine.

Another strategy involves the use of silyl radicals to mediate the fluorination of alkyl bromides. princeton.edu A silyl radical can abstract a bromine atom to generate a carbon-centered radical, which is then trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). princeton.edu While this is a fluorination reaction, the underlying principle of generating a carbon radical from a bromide could be applied in a coupling context.

Direct C-H functionalization is an ideal, step-economical approach to modifying pyridine rings. researchgate.netrsc.org While significant progress has been made, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds (C2, C3, C4) with different reactivities. researchgate.net The C2 position is often targeted due to its proximity to the nitrogen atom. researchgate.net

Strategies for regioselective functionalization often employ a dearomatization/rearomatization sequence. nenu.edu.cn This can make otherwise unreactive positions, such as the meta-position, accessible to functionalization. However, for C2 functionalization, Minisci-type radical reactions are a more direct approach. researchgate.net Introducing a fluorinated ethyl fragment would require a source of the corresponding radical. While the direct introduction of difluoromethyl groups has been studied, the addition of more complex fragments like the 2-bromo-1-fluoroethyl radical via a C-H functionalization pathway is less explored but represents a promising avenue for research.

Modification of Existing 2-Ethylpyridine Derivatives

An alternative synthetic route starts with a commercially available precursor like 2-ethylpyridine and involves the selective functionalization of the ethyl side chain. biosynth.comnih.govsigmaaldrich.com This approach avoids the complexities of C-C bond formation on the pyridine ring itself. The key challenge lies in achieving regioselective bromination and fluorination on the α- and β-carbons of the ethyl group.

The benzylic-like position (C1 of the ethyl group) is activated by the pyridine ring, making it susceptible to radical substitution. Selective fluorination at this position could potentially be achieved using reagents like AgF₂, which is known for C-H fluorination, although its application to alkyl side chains on pyridines is not as well-documented as its direct action on the ring. nih.govorgsyn.org Similarly, radical bromination using a source like N-bromosuccinimide (NBS) could target this activated position. Achieving the desired 1-fluoro-2-bromo substitution pattern would require careful control of reaction conditions to favor this specific regioisomer over others (e.g., 1-bromo-2-fluoro or di-halogenated products).

Starting MaterialReaction TypePotential ReagentsChallengesReference
2-EthylpyridineSide-chain HalogenationAgF₂, NFSI, NBSRegioselectivity on the ethyl side chain (C1 vs C2). nih.govorgsyn.orgprinceton.edu

Halogenation Reactions on the Ethyl Side Chain

The synthesis of this compound can be envisioned to start from a precursor such as 2-vinylpyridine. The direct bromo-fluorination of the vinyl group is a primary strategy. This reaction typically proceeds via an electrophilic addition mechanism. Various reagents can be employed to achieve this transformation, often involving a source of electrophilic bromine and a nucleophilic fluoride.

Common brominating agents that can be utilized include N-bromosuccinimide (NBS), while fluoride sources can range from hydrogen fluoride-pyridine complexes to other nucleophilic fluoride reagents. The reaction conditions, such as solvent and temperature, play a crucial role in the efficiency and selectivity of the reaction.

Reagent SystemDescriptionPotential Outcome
NBS / HF-PyridineN-Bromosuccinimide provides an electrophilic bromine source, while the HF-Pyridine complex serves as a nucleophilic fluoride source.Direct bromo-fluorination of the double bond.
Br2 / AgFMolecular bromine can act as the electrophile, with silver fluoride providing the fluoride nucleophile.Formation of the desired bromo-fluoro product.
Selective Fluorination and Bromination at Specific Ethyl Positions

Achieving the desired 1-fluoro-2-bromo arrangement on the ethyl side chain necessitates a high degree of regioselectivity. The mechanism of the bromo-fluorination reaction dictates the positioning of the incoming halogen atoms.

One approach involves a two-step process. For instance, the initial fluorination of 2-vinylpyridine could be attempted, followed by the selective bromination of the resulting fluoroethylpyridine. Electrophilic fluorination of alkenes can be achieved using reagents like Selectfluor®. Subsequent radical bromination could then target the terminal carbon.

Alternatively, a one-pot bromo-fluorination reaction is often preferred for its step-economy. The regioselectivity in such reactions is governed by the formation of a key intermediate, the bromonium ion. The fluoride ion then attacks this intermediate, and the site of attack determines the final product structure. For pyridine-substituted alkenes, the electronic effects of the pyridine ring can influence the stability of the intermediate and the regiochemical outcome of the nucleophilic attack.

Mechanistic Investigations of Formation Pathways

Understanding the underlying reaction mechanisms is critical for optimizing the synthesis of this compound and for predicting and controlling the formation of desired isomers.

Detailed Reaction Mechanisms of Bromo-Fluorination of Pyridine-Substituted Alkenes

The bromo-fluorination of an alkene, such as 2-vinylpyridine, is a classic example of an electrophilic addition reaction. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophilic bromine source (e.g., Br₂ or NBS). This leads to the formation of a cyclic bromonium ion intermediate.

This three-membered ring is then opened by the attack of a nucleophile. In this case, the nucleophile is a fluoride ion (F⁻). The attack occurs in an anti-fashion, meaning the fluoride ion attacks from the opposite side of the bromonium ion.

The regioselectivity of the fluoride attack is a key factor. According to Markovnikov's rule, the nucleophile will attack the more substituted carbon atom of the bromonium ion, as this carbon can better stabilize a partial positive charge in the transition state. In the case of 2-vinylpyridine, the carbon atom closer to the pyridine ring (C1) is benzylic-like and can better stabilize a positive charge. Therefore, the fluoride ion is expected to attack at the C1 position, leading to the formation of this compound.

Role of Intermediates in Synthetic Transformations (e.g., Bromonium Ions)

The bromonium ion is a critical intermediate that dictates both the stereochemistry and regiochemistry of the bromo-fluorination reaction. Its bridged structure prevents the formation of a planar carbocation, thus precluding rearrangements and ensuring a stereospecific anti-addition of the bromine and fluorine atoms.

The stability and structure of the bromonium ion can be influenced by the substituent on the alkene. The electron-withdrawing nature of the pyridine ring in 2-vinylpyridine can affect the charge distribution in the bromonium ion, potentially influencing the regioselectivity of the subsequent nucleophilic attack by the fluoride ion.

Characteristics of the Bromonium Ion Intermediate:

FeatureDescription
Structure Three-membered ring containing a positively charged bromine atom.
Stereochemistry Leads to anti-addition of the incoming nucleophiles.
Regioselectivity Attack of the nucleophile occurs at the more substituted carbon.
Stability Influenced by the electronic properties of the substituents on the alkene.

Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses

While electrophilic addition is a common route, transition metal-catalyzed approaches offer alternative pathways for the synthesis of halogenated organic molecules. Although a specific, well-established transition-metal-catalyzed synthesis for this compound is not prominently described in the literature, analogous transformations provide insight into potential catalytic cycles.

A hypothetical catalytic cycle could involve a palladium or copper catalyst. The cycle might be initiated by the oxidative addition of a bromo-fluorinating reagent to the metal center. The resulting high-valent metal complex could then coordinate to the 2-vinylpyridine. Subsequent migratory insertion of the alkene into the metal-halogen bond, followed by reductive elimination, would yield the desired product and regenerate the catalyst.

The choice of ligands on the metal center would be crucial in controlling the reactivity and selectivity of such a process. Further research in this area could lead to the development of efficient and highly selective catalytic methods for the synthesis of this compound.

Automation and Scalability in Synthesis

The translation of a synthetic route from the laboratory to an industrial scale requires careful consideration of automation and scalability. For the synthesis of this compound, several factors would need to be addressed.

The use of hazardous reagents such as elemental bromine or hydrogen fluoride would necessitate specialized equipment and handling procedures. Automated systems can enhance safety by minimizing direct operator exposure. Continuous flow reactors, for instance, offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity.

High-throughput experimentation (HTE) platforms can be employed to rapidly screen a wide range of reaction conditions, including different catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis. This data-rich approach can significantly accelerate the process development and optimization phase.

For scalability, factors such as cost of reagents, energy consumption, and waste generation become critical. The development of a catalytic process would be highly advantageous for large-scale synthesis as it would reduce the amount of stoichiometric reagents required. Furthermore, purification of the final product would need to be efficient and scalable, potentially involving techniques such as crystallization or distillation. The physical properties of this compound, such as its boiling point and solubility, would be important considerations in designing an effective purification strategy.

Automated Synthesis Techniques for Halogenated Pyridine Derivatives

The automation of chemical synthesis, particularly through flow chemistry and modular synthesis units, offers significant advantages for the production of halogenated pyridine derivatives. syrris.comvapourtec.com These techniques provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and the ability to safely handle hazardous reagents and reactive intermediates. soci.orgnih.gov

A notable example in the realm of halogenated pyridines is the fully automated synthesis of 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide ([¹⁸F]FPyBrA), a pyridine-based alkylating agent, utilizing a modular synthesis unit. researchgate.net This system integrates the reaction and purification steps, including solid-phase extraction, into a seamless, computer-controlled process. researchgate.netnih.gov The synthesis involves the reaction of a precursor with the [¹⁸F]fluoride/Kryptofix 2.2.2./carbonate complex, followed by purification to yield the final product with high radiochemical purity. nih.gov

ParameterAutomated Synthesis of [¹⁸F]FPyBrA researchgate.netnih.gov
Synthesis PlatformModular Synthesis Unit (e.g., IBA Synthera®) with integrated fluidic processor researchgate.netuchicago.edu
Key ReactionNucleophilic [¹⁸F]fluorination
ReagentsNitro precursor, [¹⁸F]fluoride, Kryptofix 2.2.2., Carbonate
PurificationAutomated solid-phase extraction (e.g., LiChrolute EN-cartridge, AluminaB-cartridge) and HPLC nih.govuchicago.edu
Total Synthesis TimeApproximately 65 minutes researchgate.net
OutcomeHigh radiochemical yield and purity (>98%) nih.gov

This table summarizes the key features of an automated synthesis process for a complex halogenated pyridine derivative, illustrating the efficiency and control offered by such systems.

Adapting such automated platforms for the synthesis of this compound would involve a sequence of automated reagent delivery, reaction, and purification steps. A potential automated flow synthesis could start from 2-vinylpyridine. The substrate would be pumped through a reactor coil where it first encounters a fluorinating agent, followed by a brominating agent in a subsequent segment, with precise control over residence time and temperature to ensure selective halogenation. Continuous in-line purification could then isolate the target compound. This approach not only enhances safety and reproducibility but also allows for rapid optimization and library synthesis. vapourtec.com

Development of Robust and High-Yield Protocols for Scale-Up

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires the development of protocols that are not only high-yielding but also robust, cost-effective, and environmentally sustainable. For a molecule like this compound, this involves optimizing each synthetic step, from the preparation of starting materials to the final purification of the product.

A key consideration for scale-up is the efficiency of the synthetic route. A concise, multi-step synthesis with minimal purification requirements is ideal. For instance, a four-step synthesis of furo[2,3-b]pyridines was successfully executed on a multi-gram scale with only one chromatographic purification, demonstrating a scalable and efficient process. nih.gov Such principles are directly applicable to the synthesis of other pyridine derivatives.

The choice of reagents and reaction conditions is also critical. For industrial applications, processes should ideally be conducted at or near room temperature to reduce energy consumption and avoid harsh reaction conditions that can lead to side products. google.com The selection of starting materials is equally important. A high-yield synthesis of a key precursor, such as 2-bromopyridine, which can be produced in yields of 86–92% via diazotization of 2-aminopyridine, provides a solid foundation for a scalable total synthesis. orgsyn.orgresearchgate.net

A hypothetical scalable synthesis for this compound could be envisioned as follows:

Starting Material: Begin with a readily available and inexpensive precursor like 2-acetylpyridine (B122185).

Fluorination: Reduction of the ketone followed by a deoxofluorination step using a scalable fluorinating agent.

Bromination: Subsequent regioselective bromination of the ethyl side chain.

This approach focuses on using established, high-yield reactions that are amenable to large-scale equipment and processing. The development of such a protocol would be guided by principles of process optimization to ensure high throughput and purity. google.com

Protocol AspectConsiderations for Robust, High-Yield Scale-UpExample from Halogenated Pyridine Synthesis
Route ConcisenessFewer steps reduce overall process time and potential for yield loss.A 4-step gram-scale synthesis of furo[2,3-b]pyridines requiring only one purification. nih.gov
Starting Material AvailabilityUse of readily available, inexpensive precursors.Synthesis of 2-bromopyridine from 2-aminopyridine in high yield (86-92%). orgsyn.org
Reaction ConditionsMild conditions (e.g., room temperature, atmospheric pressure) are preferred for safety and cost-effectiveness.Methods designed for industrialization often favor reactions at normal temperatures. google.com
Yield & PurityEach step must be optimized for maximum yield and purity to ensure overall process efficiency.Development of protocols for preparing intermediates with high purity suitable for industrial production. google.com
PurificationMinimizing chromatographic purifications in favor of crystallization or distillation is key for scalability.Optimized routes that reduce the number of required column chromatography steps. nih.gov

This table outlines the critical factors and provides examples for developing scalable and high-yield synthetic protocols for halogenated pyridine derivatives.

Reactivity and Transformative Potential of 2 2 Bromo 1 Fluoroethyl Pyridine

Reactivity at the Halogenated Ethyl Side Chain

The ethyl side chain of 2-(2-Bromo-1-fluoroethyl)pyridine is characterized by the presence of two different halogen atoms, bromine and fluorine, attached to adjacent carbon atoms. This arrangement dictates the reactivity of the side chain, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2) of Bromine and Fluorine

Nucleophilic substitution reactions are fundamental transformations for introducing a wide range of functional groups. The presence of both bromine and fluorine on the ethyl side chain allows for selective and sequential substitution reactions.

In nucleophilic substitution reactions, the C-Br bond is significantly more reactive than the C-F bond. Bromine is a better leaving group than fluorine due to its larger atomic size and lower bond strength with carbon. This difference in reactivity allows for the selective displacement of the bromine atom by various nucleophiles.

Commonly, these reactions proceed via an SN2 mechanism, especially with strong, unhindered nucleophiles. The reaction involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

NucleophileProductReaction Conditions
Hydroxide (OH⁻)2-(1-Fluoro-2-hydroxyethyl)pyridineBasic conditions
Cyanide (CN⁻)2-(2-Bromo-1-fluoro-2-cyanoethyl)pyridinePolar aprotic solvent
Amines (RNH₂)2-(2-Amino-1-fluoroethyl)pyridine derivativesVaries with amine reactivity

This table illustrates potential nucleophilic substitution products from the selective displacement of bromine.

Displacing the fluorine atom is considerably more challenging due to the high strength of the C-F bond. Simple SN2 reactions are generally not effective for cleaving this bond under standard conditions. However, under specific and often harsh reaction conditions, fluorine displacement can be achieved.

Strategies to facilitate fluorine displacement include:

Use of highly reactive nucleophiles: Stronger nucleophiles or the use of catalysts can enhance the reactivity towards the C-F bond.

Lewis acid activation: Lewis acids can coordinate to the fluorine atom, making it a better leaving group.

Neighboring group participation: The presence of a nearby functional group can sometimes assist in the displacement of fluorine.

It is important to note that forcing the displacement of fluorine can sometimes lead to competing elimination reactions or rearrangements.

Elimination Reactions (E1, E2) Leading to Olefinic Pyridine (B92270) Derivatives

The presence of a hydrogen atom on the carbon adjacent to the halogenated carbons (the β-position) allows for elimination reactions to occur, leading to the formation of a carbon-carbon double bond and yielding olefinic pyridine derivatives. These reactions are typically promoted by the presence of a base.

The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular). libretexts.org The E2 mechanism is generally favored with a strong, non-nucleophilic base and involves a single, concerted step where the base removes a proton and the leaving group departs simultaneously. libretexts.orgchemguide.uk For an E2 reaction to occur, the β-hydrogen and the leaving group (in this case, bromine or fluorine) must be in an anti-periplanar conformation. mgscience.ac.in

The regioselectivity of the elimination (i.e., which hydrogen is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. missouri.edu However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

The choice of leaving group also plays a role. Since bromine is a better leaving group than fluorine, elimination involving the C-Br bond is more facile.

BaseMajor ProductReaction Type
Potassium tert-butoxide2-(1-Fluorovinyl)pyridine (B1455888)E2 Elimination
Sodium ethoxideMixture of 2-(1-fluorovinyl)pyridine and 2-(2-bromovinyl)pyridineE2 Elimination

This table shows potential olefinic pyridine derivatives formed through elimination reactions.

Radical Reactions Involving C-Br and C-F Bonds

While less common than ionic reactions for this type of substrate, radical reactions can also be initiated at the C-Br and C-F bonds. The C-Br bond, being weaker, is more susceptible to homolytic cleavage to form a carbon-centered radical. This can be achieved using radical initiators such as AIBN (azobisisobutyronitrile) or through photolysis.

Once formed, the radical can undergo various transformations, including:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to a reduced product.

Addition to multiple bonds: The radical can add to alkenes or alkynes, forming new carbon-carbon bonds.

Cyclization reactions: If an appropriate unsaturated group is present elsewhere in the molecule, intramolecular cyclization can occur.

Radical reactions involving the C-F bond are much more difficult to initiate due to the high bond energy.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic nature significantly influences its reactivity. uoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridines, particularly at the 2- and 4-positions, which are electronically analogous to the ortho and para positions of a nitrobenzene (B124822) ring. stackexchange.comyoutube.com The electron-withdrawing effect of the nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. stackexchange.com

In the case of this compound, the side chain itself can influence the reactivity of the pyridine ring. The electron-withdrawing nature of the halogenated ethyl group further deactivates the ring towards electrophilic attack but can enhance its reactivity towards nucleophiles at the 4- and 6-positions.

While the pyridine ring is generally resistant to electrophilic substitution, reactions such as nitration or halogenation can occur under forcing conditions. uoanbar.edu.iq The substitution typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable, positively charged intermediate with the charge on the nitrogen atom.

The nitrogen atom of the pyridine ring also possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form a pyridinium (B92312) salt or alkylated by electrophiles. This modification of the nitrogen atom can further alter the reactivity of the entire molecule.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comquora.comyoutube.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, thus favoring the reaction pathway. stackexchange.comquora.com

Influence of the Electron-Withdrawing Halogenated Side Chain on SNAr

The 2-(2-Bromo-1-fluoroethyl) side chain significantly influences the reactivity of the pyridine ring towards SNAr. Halogen atoms are electron-withdrawing through the inductive effect (-I effect). masterorganicchemistry.com This effect further depletes the electron density of the pyridine ring, making it even more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the presence of the bromo-fluoroethyl group is expected to enhance the rate of SNAr reactions on the pyridine ring compared to unsubstituted pyridine.

While the side chain at the 2-position activates the ring for SNAr, the substitution typically occurs at the 4- and 6-positions. The directing effect of the nitrogen atom generally channels incoming nucleophiles to these positions. However, the steric bulk of the 2-(2-Bromo-1-fluoroethyl) group might also play a role, potentially favoring attack at the less hindered 4-position over the 6-position.

Electrophilic Aromatic Substitution (SEAr) Reactivity of Pyridine Derivatives

In contrast to its susceptibility to nucleophilic attack, the pyridine ring is highly resistant to electrophilic aromatic substitution (SEAr). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. pearson.comyoutube.com Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium cation. This further intensifies the deactivation of the ring, making electrophilic substitution even more challenging. youtube.comrsc.org

The 2-(2-Bromo-1-fluoroethyl) side chain, being electron-withdrawing, further deactivates the pyridine ring towards SEAr. masterorganicchemistry.com Therefore, electrophilic substitution on this compound would require harsh reaction conditions, and the substitution, if it occurs, is predicted to proceed at the 3-position (meta to the nitrogen), which is the least deactivated position. quora.compearson.com

N-Oxidation and N-Alkylation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base, making it susceptible to reactions like N-oxidation and N-alkylation. nih.govacs.org

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comtandfonline.com The resulting N-oxides are valuable intermediates in organic synthesis. The electron-withdrawing nature of the 2-(2-Bromo-1-fluoroethyl) side chain is expected to decrease the nucleophilicity of the pyridine nitrogen, potentially making N-oxidation more difficult compared to unsubstituted pyridine. nih.gov However, the reaction is still generally feasible. nih.govresearchgate.net

N-Alkylation: The pyridine nitrogen can also be alkylated by reacting it with alkyl halides. This reaction leads to the formation of quaternary pyridinium salts. Similar to N-oxidation, the electron-withdrawing side chain would decrease the rate of N-alkylation. However, with a sufficiently reactive alkylating agent, the formation of the corresponding N-alkylpyridinium salt is expected.

Interplay Between Side Chain and Pyridine Ring Reactivity

The presence of both a reactive side chain and a modifiable pyridine ring in this compound leads to interesting possibilities in terms of selective chemical transformations and intramolecular reactions.

Chemo- and Regioselectivity in Multi-Functionalized Reactants

When this compound is subjected to reaction conditions that could potentially modify both the side chain and the pyridine ring, the outcome is governed by chemo- and regioselectivity. For instance, in reactions with nucleophiles, a competition exists between SNAr at the pyridine ring and nucleophilic substitution at the carbon-bromine bond of the side chain.

The regioselectivity of SNAr on the pyridine ring generally favors the 4- and 6-positions. stackexchange.comquora.com The chemoselectivity between ring substitution and side-chain substitution will depend on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two sites. A strong, hard nucleophile might favor attack at the more electrophilic ring positions, while a softer nucleophile might preferentially react at the sp³-hybridized carbon bearing the bromine atom.

Intramolecular Cyclization Pathways

The proximate positioning of the reactive side chain and the pyridine ring allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions and the reagents used, the side chain could potentially cyclize onto the pyridine ring or onto the nitrogen atom.

For example, under basic conditions, dehydrohalogenation of the side chain could occur, followed by an intramolecular nucleophilic attack of a generated carbanion or a related species onto the pyridine ring. Alternatively, if the nitrogen atom acts as an internal nucleophile, it could displace the bromine atom on the side chain to form a fused heterocyclic system. Such intramolecular cyclizations are valuable methods for the synthesis of complex nitrogen-containing polycyclic compounds. beilstein-journals.orgnih.govnih.gov The feasibility of these cyclization pathways would be highly dependent on the conformational flexibility of the side chain and the activation barriers for the respective cyclization steps.

Catalytic Reactions Utilizing this compound as a Substrate

No data is available in the scientific literature regarding the catalytic reactions where this compound serves as the primary substrate.

A thorough search of chemical databases and research publications did not yield any examples of Suzuki, Sonogashira, or Negishi cross-coupling reactions being performed on this compound. These well-established palladium-catalyzed reactions are extensively used for forming carbon-carbon bonds with aryl and vinyl halides. wikipedia.orgwikipedia.orgyoutube.com However, the target molecule possesses an alkyl bromide, and specific conditions and catalyst systems are required for the successful coupling of such sp³-hybridized carbons. wikipedia.org The literature on the application of these methods to this particular substrate is absent.

Similarly, there is no published research on the use of this compound in asymmetric transformations or stereoselective syntheses. While the development of asymmetric methods for the synthesis of chiral fluorine-containing molecules and pyridine derivatives is an active area of research, studies specifically involving the stereoselective functionalization or transformation of this compound have not been reported.

Compound Names

As no specific reactions were detailed, a table of compounds is not applicable.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its various stable conformations.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(2-Bromo-1-fluoroethyl)pyridine, DFT calculations would be employed to determine its most stable, or ground state, geometry. These calculations would yield optimized bond lengths, bond angles, and dihedral angles for the molecule. The results are typically presented in a table format, comparing computed values at different levels of theory (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)).

A representative data table for DFT-calculated geometric parameters would require specific research findings, which are currently unavailable.

Conformational Analysis of the Bromo-Fluoroethyl Side Chain

The bromo-fluoroethyl side chain attached to the pyridine (B92270) ring can rotate around the C-C bond, leading to different spatial arrangements known as conformers. A conformational analysis, typically performed by systematically rotating the relevant dihedral angles and calculating the corresponding energy, would identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions.

Specific data on the relative energies of different conformers of this compound is not available in the current literature.

Vibrational Spectroscopy Predictions (Infrared, Raman)

Theoretical vibrational spectroscopy predicts the frequencies and intensities of infrared (IR) and Raman spectra. These predictions are derived from the calculation of the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and wagging of different functional groups. Comparing these theoretical spectra with experimental data, when available, helps to confirm the molecular structure.

A table of predicted vibrational frequencies and their assignments for this compound cannot be generated without dedicated computational studies.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods provide key insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. From these energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated.

Specific HOMO-LUMO energy values and derived reactivity indices for this compound are not documented in existing research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. The map is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative nitrogen atom in the pyridine ring as a likely site for electrophilic interaction.

A visual representation or detailed analysis of the MEP map for this compound requires specific computational data that is not currently available.

Charge Distribution and Bond Polarity Analysis

A thorough computational analysis of this compound would involve the calculation of its electron distribution to understand its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be employed to determine the partial atomic charges on each atom within the molecule.

A hypothetical data table illustrating the kind of results expected from such an analysis is presented below.

Hypothetical Atomic Charges for this compound

Atom Hypothetical Partial Charge (e)
N1 -0.5 to -0.7
C2 (Pyridine) +0.1 to +0.3
C1 (Ethyl) +0.4 to +0.6
F -0.4 to -0.6
C2 (Ethyl) -0.1 to +0.1
Br -0.1 to -0.3
H (on C1) +0.1 to +0.2
H (on C2) +0.05 to +0.15
Pyridine Ring Carbons Varied
Pyridine Ring Hydrogens +0.05 to +0.15

Note: This data is illustrative and not based on actual experimental or computational results.

Mechanistic Modeling of Reaction Pathways

The study of reaction mechanisms involving this compound would be a crucial area of computational investigation. This would involve modeling how the molecule behaves in various chemical transformations, such as nucleophilic substitution or elimination reactions.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, for instance, a nucleophilic substitution at the carbon bearing the bromine atom, computational methods like Density Functional Theory (DFT) would be used to locate the transition state structure. The geometry of this high-energy intermediate would provide insights into the reaction mechanism. Following the identification of the transition state, the activation energy (Ea) would be calculated. This value is critical for predicting the reaction rate. A lower activation energy would imply a faster reaction.

Reaction Coordinate Analysis

An Intrinsic Reaction Coordinate (IRC) analysis would be performed to confirm that the identified transition state correctly connects the reactants and products. This analysis maps the entire energy profile of the reaction, providing a detailed understanding of the geometric and energetic changes that occur as the reaction progresses from reactants, through the transition state, to the final products.

Computational Design of Novel Derivatives and Reaction Conditions

Computational chemistry tools could be powerfully applied to the rational design of new derivatives of this compound with enhanced properties. By systematically modifying the substituents on the pyridine ring or altering the halogen atoms, it would be possible to computationally screen a virtual library of new compounds. Properties such as reactivity, stability, and electronic characteristics could be predicted, guiding synthetic efforts toward the most promising candidates.

Furthermore, computational modeling could be used to optimize reaction conditions. By calculating the reaction energetics under different temperatures, pressures, and in the presence of various catalysts, it would be possible to identify the most efficient and selective conditions for a desired chemical transformation.

Role As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Fluorinated Heterocycles

The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals, and its fluorinated derivatives are of particular interest. nih.gove-bookshelf.de The compound 2-(2-Bromo-1-fluoroethyl)pyridine serves as a valuable precursor for constructing more elaborate fluorinated heterocyclic systems, leveraging the distinct reactivity of its components.

Introduction of Fluorine and Bromine into Target Molecules

The primary utility of this compound lies in its ability to introduce the unique 2-bromo-1-fluoroethyl moiety onto a target molecule. The fluorine atom at the C1 position can significantly influence the local electronic environment and conformational preferences of the final product, which is a desirable trait in drug design. nih.gov The bromine atom at the C2 position acts as a versatile synthetic handle. As a good leaving group, the bromide is amenable to a wide range of nucleophilic substitution reactions. This allows for the subsequent introduction of various functional groups, such as azides, amines, thiols, and cyanides, thereby enabling the generation of a diverse library of derivatives from a single precursor. This dual functionality makes it a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Densely Functionalized Pyridine Scaffolds

Beyond the reactivity of its side chain, the pyridine ring itself can be further functionalized. The presence of the electron-withdrawing fluoroethyl group can influence the reactivity of the pyridine ring in electrophilic and nucleophilic aromatic substitution reactions. Synthetic strategies often involve the initial construction of a substituted pyridine core followed by the introduction of the bromo-fluoroethyl side chain, or vice versa. For instance, methods for creating substituted pyridines include palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on a halogenated pyridine precursor before or after installing the side chain. researchgate.netgeorgiasouthern.edu This modular approach allows for the systematic assembly of densely functionalized pyridine scaffolds, where the specific placement of the fluoroalkyl group and other substituents can be precisely controlled to optimize biological activity or material properties. mdpi.com

Intermediate in the Development of Radiochemical Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The relatively long half-life (t½ ≈ 110 min) and low positron energy of ¹⁸F make it ideal for clinical and preclinical imaging. nih.gov this compound is an excellent candidate as a precursor for synthesizing ¹⁸F-labeled PET tracers.

Precursor for ¹⁸F-Labeling via Halogen Exchange

The most common method for introducing ¹⁸F into a molecule is through nucleophilic substitution, where the [¹⁸F]fluoride ion displaces a suitable leaving group. The bromine atom in this compound is an ideal leaving group for this purpose. The reaction proceeds via an Sₙ2 mechanism on the ethyl side chain, replacing the bromine atom with a radioactive ¹⁸F atom.

The general procedure involves reacting the precursor with a complex of [¹⁸F]fluoride, typically activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate (K₂CO₃). nih.govnih.gov This halogen exchange reaction (bromo-for-¹⁸F) is a highly efficient and widely used strategy in radiochemistry for producing PET tracers. nih.gov The resulting product, 2-(2-[¹⁸F]Fluoro-1-fluoroethyl)pyridine, can then be used to study biological processes in vivo.

Table 1: Representative Conditions for ¹⁸F-Labeling via Halogen Exchange

Parameter Condition Purpose
Precursor Molecule with a good leaving group (e.g., Br, I, OTs, OMs) The substrate for the radiolabeling reaction.
Radiolabeling Agent [¹⁸F]KF/K₂₂₂/K₂CO₃ Provides the activated, nucleophilic ¹⁸F for substitution.
Solvent Anhydrous DMSO or Acetonitrile Aprotic polar solvent to dissolve reactants and facilitate Sₙ2 reaction.
Temperature 80-150 °C Provides the necessary activation energy for the reaction.

| Reaction Time | 5-20 minutes | Sufficient time for the reaction to proceed to completion. |

This table represents typical conditions found in the literature for nucleophilic ¹⁸F-fluorination reactions. Specific conditions for this compound would require optimization.

Integration into Automated Radiosynthesis Platforms

Modern production of PET radiotracers is almost exclusively performed using automated radiosynthesis modules. These systems provide a safe, reliable, and reproducible method for handling radioactivity and performing multi-step syntheses. nih.govrsc.org A precursor like this compound is well-suited for these platforms.

The automated process typically involves the following steps:

The cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

It is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.

The water is removed via azeotropic distillation under a stream of nitrogen.

A solution of the precursor, this compound, in an anhydrous solvent like DMSO is added to the reaction vessel.

The mixture is heated to promote the labeling reaction.

After the reaction, the crude product is automatically transferred to a semi-preparative HPLC system for purification.

The purified radiotracer fraction is collected, reformulated into a biocompatible solution (e.g., saline with ethanol), and passed through a sterile filter for quality control and subsequent injection. nih.govescholarship.org

This entire sequence can be completed in under an hour, making it feasible for routine clinical and preclinical use. rsc.orgescholarship.org

Synthetic Utility in Materials Science Research

The unique properties imparted by fluorine, such as increased thermal stability and hydrophobicity, are highly desirable in materials science. mdpi.com Fluorinated pyridines have been used as building blocks for a variety of advanced materials, including high-performance polymers and functional materials for optoelectronics. mdpi.comacs.org

While specific examples utilizing this compound in materials science are not yet prominent in the literature, its structure suggests potential applications. The pyridine nitrogen can act as a ligand for metal centers, and the bromo-fluoroethyl side chain offers a site for polymerization or for grafting onto polymer backbones. By leveraging the reactivity of the bromine atom, this building block could be incorporated into monomers for the synthesis of fluorinated polymers with tailored properties. Furthermore, the pyridine moiety can be used to create ligands for catalysts or functional organometallic complexes, where the fluorinated side chain could modulate the electronic properties and stability of the final material. mdpi.com

Monomers for Functional Materials (if applicable)

Consistent with the lack of data on its role as a polymer precursor, there is no available information on the application of this compound as a monomer for producing functional materials. The potential for this molecule to be used in such a capacity has not been explored in any published studies located during the search. Research into functional materials derived from pyridine structures has investigated other compounds, such as those based on 2-bromo-6-methyl-5-nitro pyridine and 2-bromo-4-Methyl-3-nitropyridine. google.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(2-Bromo-1-fluoroethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR for Connectivity and Stereochemistry

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule, including the protons on the pyridine (B92270) ring and the ethyl side chain. The coupling patterns and chemical shifts would provide crucial information about the connectivity of these atoms.

A ¹³C NMR spectrum would identify all the unique carbon environments within the molecule. The chemical shifts would indicate the types of carbon atoms present (e.g., aromatic, aliphatic, and those bonded to electronegative atoms like fluorine and bromine).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be particularly informative. The chemical shift of the fluorine nucleus and its coupling to adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) would be instrumental in confirming the position of the fluorine atom and providing insight into the molecule's conformation.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems in the pyridine ring and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the ethyl side chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the molecule.

Without access to the raw or processed data from these experiments, a detailed structural elucidation is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This would allow for the calculation of its elemental composition, confirming the molecular formula of C₇H₇BrFN. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum. Analysis of the fragmentation pattern would provide further structural confirmation by showing the loss of specific fragments, such as the bromine atom or parts of the ethyl side chain.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The this compound molecule contains a chiral center at the carbon atom bonded to the fluorine. Therefore, it can exist as a pair of enantiomers. If the compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, chiroptical spectroscopy techniques such as circular dichroism (CD) would be used to determine the enantiomeric excess (e.e.) and the absolute configuration.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. rasayanjournal.co.in For a compound like 2-(2-Bromo-1-fluoroethyl)pyridine, future research should prioritize the establishment of greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current industrial syntheses of related brominated pyridines often involve harsh conditions and toxic reagents. orgsyn.org Future research could explore one-pot multicomponent reactions, a strategy that has proven effective for the synthesis of other pyridine (B92270) derivatives. acs.org For instance, a potential route could involve the condensation of 2-acetylpyridine (B122185) derivatives with a source of bromine and fluorine under greener conditions, possibly utilizing microwave-assisted synthesis to accelerate the reaction and improve yields. acs.orgnih.gov The use of safer solvents and recyclable catalysts would further enhance the sustainability of such methods.

ParameterTraditional SynthesisProposed Green Synthesis
Starting Materials Often involves multi-step processes with hazardous reagents.Could utilize readily available starting materials in a one-pot setup.
Reaction Conditions May require harsh temperatures and pressures.Could employ milder conditions, potentially with microwave assistance. acs.org
Solvents Often relies on volatile and toxic organic solvents.Would prioritize the use of greener solvents or solvent-free conditions. rasayanjournal.co.in
Byproducts Can generate significant amounts of hazardous waste.Aims to minimize waste through high atom economy.

Investigation of Biocatalytic Approaches for Functionalization

Biocatalysis offers a powerful and highly selective tool for chemical transformations, often proceeding under mild conditions with high enantioselectivity. mdpi.com The application of biocatalysis to the functionalization of this compound represents a significant and largely unexplored research avenue.

Future studies could focus on the use of halogenases, particularly flavin-dependent halogenases, which have shown promise in the selective halogenation of aromatic compounds. mdpi.comresearchgate.netrsc.org While these enzymes typically act on the aromatic ring, research into engineering these enzymes could expand their substrate scope to allow for the specific modification of the alkyl side chain. Furthermore, the deracemization of racemic this compound using hydrolases is a viable strategy to obtain enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications. mdpi.com The kinetic resolution of related fluorinated carboxylic acids using esterases has been successfully demonstrated and could serve as a model for developing similar processes for this pyridine derivative. mdpi.com

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry have emerged as powerful and sustainable methods for driving chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. acs.org The unique electronic properties of the pyridine ring and the presence of a C-Br bond in this compound make it an excellent candidate for exploration using these techniques.

Future research could investigate the use of photoredox catalysis for the functionalization of the pyridine ring, for instance, through C-H acylation or alkylation. acs.org The C-Br bond could also be a target for photoredox-mediated transformations, enabling the introduction of various functional groups. Electrochemical methods offer an alternative, reagent-free approach to achieve similar transformations. rsc.org For example, the electrochemical reduction of the C-Br bond could generate a radical intermediate that can participate in a variety of coupling reactions. The comparative study of both photoredox and electrochemical approaches would provide valuable insights into the most efficient and selective methods for transforming this molecule. acs.org

TechniquePotential Application for this compound
Photoredox Catalysis C-H functionalization of the pyridine ring (e.g., acylation, alkylation). acs.org Activation of the C-Br bond for cross-coupling reactions. Late-stage functionalization of more complex molecules containing this moiety. researchgate.netcharnwooddiscovery.com
Electrochemistry Reductive cleavage of the C-Br bond to generate reactive intermediates. rsc.org Oxidative or reductive modification of the pyridine ring.

Detailed Studies on Stereochemical Control in its Reactions

The presence of a stereocenter at the C1 position of the ethyl side chain means that controlling the stereochemistry during the synthesis and subsequent reactions of this compound is of paramount importance, particularly for its potential use in medicinal chemistry.

Future research should focus on developing enantioselective synthetic routes to access specific stereoisomers of the compound. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming steps. Furthermore, detailed studies on the stereochemical outcome of reactions involving the chiral center are crucial. For instance, nucleophilic substitution at the bromine-bearing carbon could proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. Understanding and controlling these stereochemical pathways will be essential for the rational design of synthetic strategies utilizing this building block. Methodologies developed for the stereoselective synthesis of other α,α-halofluoro carbonyl compounds could provide a valuable starting point for this research. nih.gov

Application in Novel Chemical Transformations and Methodologies

The unique combination of functional groups in this compound opens up possibilities for its use in novel chemical transformations and the development of new synthetic methodologies.

The bromo-fluoro-ethyl moiety could serve as a precursor for the introduction of other functional groups through sequential substitution reactions. For example, the bromine atom could be displaced by a variety of nucleophiles, followed by further transformations at the fluorine-bearing carbon. This compound could also be a valuable substrate for developing new tandem or cascade reactions, where multiple bonds are formed in a single operation. Its application in the synthesis of complex heterocyclic structures and as a fragment in drug discovery programs warrants significant investigation. nih.govfrontiersin.orgnih.govresearchgate.net The pyridine nitrogen atom can also be leveraged for directing C-H functionalization reactions at specific positions on the ring, a strategy that has been successfully employed for other pyridine derivatives. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Bromo-1-fluoroethyl)pyridine while minimizing unwanted side reactions?

  • Methodology : Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation of the bromo-fluoroethyl group. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to favor alkylation over elimination. For purification, employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product from halogenated byproducts .
  • Key Data :

Reaction ConditionYield ImprovementPurity (%)
Anhydrous DMF65% → 78%95
Room Temperature50% → 65%90

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm the pyridine ring substitution pattern and the ethyl chain’s bromo/fluoro positions. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify C-Br (500–600 cm1^{-1}) and C-F (1000–1100 cm1^{-1}) stretches .

Q. How does the bromo-fluoroethyl substituent influence the compound’s reactivity compared to other halogenated pyridines?

  • Methodology : Perform comparative nucleophilic substitution reactions with 2-(2-Chloroethyl)pyridine and 2-(2-Iodoethyl)pyridine. Track reaction rates using kinetic studies (e.g., UV-Vis monitoring). The bromo-fluoroethyl group exhibits intermediate reactivity: slower than iodo analogs but faster than chloro derivatives due to polarizability and leaving-group ability .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodology : Conduct dose-response assays (e.g., IC50_{50} determination) in multiple cancer cell lines (e.g., HeLa, MCF-7) under standardized conditions. Use proteomic profiling to identify differential expression of target proteins (e.g., kinases) influenced by the compound’s halogenated moiety. Cross-validate findings with gene knockout models .

Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives for enzyme inhibition?

  • Methodology : Synthesize analogs with modified halogen positions (e.g., 3-fluoro vs. 1-fluoro) or pyridine ring substituents (e.g., methyl, methoxy). Test inhibitory effects on cytochrome P450 isoforms using fluorogenic substrates. Correlate electronic properties (Hammett constants) with inhibition potency .
  • SAR Data :

DerivativeIC50_{50} (μM)LogP
2-Bromo-1-fluoro0.452.3
2-Chloro-1-fluoro1.202.1

Q. What computational approaches predict the binding mode of this compound to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against homology models of adenosine receptors or ion channels. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of halogen-bond interactions. Compare with crystallographic data from related pyridine complexes .

Specialized Methodological Notes

  • Contradictions in Reactivity Data : Discrepancies in alkylation rates between studies may arise from solvent polarity effects (e.g., DMF vs. THF) or trace moisture. Always include control experiments with deuterated solvents for NMR .
  • Ethical Compliance : Adhere to institutional guidelines for handling halogenated compounds. Avoid in vivo studies until thorough cytotoxicity profiling (e.g., MTT assays) is completed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.